molecular formula C20H24N2O2 B2822460 2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide CAS No. 953168-08-6

2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide

Cat. No.: B2822460
CAS No.: 953168-08-6
M. Wt: 324.424
InChI Key: NOGKAEDLQYZRJG-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a synthetic amide compound characterized by a phenoxy group attached to an acetamide backbone and a phenethyl side chain substituted with a pyrrolidine ring.

Properties

IUPAC Name

2-phenoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-20(16-24-19-6-2-1-3-7-19)21-13-12-17-8-10-18(11-9-17)22-14-4-5-15-22/h1-3,6-11H,4-5,12-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGKAEDLQYZRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be introduced through the reaction of phenol with an appropriate halide under basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.

    Formation of the Acetamide Moiety: The acetamide group is usually introduced through the reaction of an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The acetamide moiety can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The compound’s uniqueness lies in its combination of a phenoxy group and a pyrrolidine-substituted phenethyl chain. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name Key Substituents Molecular Formula Notable Features Reference
2-Phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide Phenoxy, phenethyl-pyrrolidine C₂₀H₂₃N₂O₂ (estimated) Unique phenethyl linkage; lacks halogen/sulfonyl groups N/A
2-Chloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide (2-CNP) Chloro, pyrrolidine-phenyl C₁₂H₁₄ClN₂O Acetylcholinesterase inhibitor; chloro enhances electrophilicity
2-(4-Bromo-2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide Bromo, methylphenoxy, pyrrolidine-sulfonyl C₂₀H₂₂BrN₂O₄S Sulfonyl group increases polarity; bromo may hinder metabolism
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide Piperidine, methoxymethyl, phenyl C₁₆H₂₄N₂O₂ Piperidine (6-membered ring) vs. pyrrolidine; altered steric effects
2,2-Dichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide Dichloro, pyrrolidine-phenyl C₁₂H₁₄Cl₂N₂O Dichloro substitution increases lipophilicity; potential toxicity concerns

Key Comparative Insights

Pyrrolidine vs. Piperidine Substitutions
  • Pyrrolidine (5-membered ring): Present in the target compound and 2-CNP , this ring enhances conformational flexibility and may improve blood-brain barrier penetration.
Halogen vs. Phenoxy Substituents
  • Chloro/Bromo Groups: Present in 2-CNP and the bromo-methylphenoxy analog , halogens increase electrophilicity and metabolic stability but may elevate toxicity risks.
  • Phenoxy Group: In the target compound, the phenoxy moiety could enhance π-π stacking interactions with aromatic residues in target proteins, improving selectivity.
Sulfonyl vs. Phenethyl Linkages
  • Phenethyl Chain : The target compound’s phenethyl linkage may confer prolonged receptor engagement due to hydrophobic interactions, a feature absent in sulfonyl-containing analogs.

Biological Activity

2-Phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a synthetic organic compound that falls within the class of phenoxyacetamides. Its unique structural features, including a phenoxy group, a pyrrole ring, and an acetamide moiety, have drawn attention for potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide can be represented as follows:

C18H22N2O2\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_2

This compound's structure contributes to its interaction with various biological targets, making it a candidate for therapeutic applications.

Research indicates that 2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide may exert its biological effects through the inhibition of specific enzymes. Notably, it has been shown to inhibit:

  • Enoyl ACP reductase : An enzyme involved in fatty acid biosynthesis.
  • Dihydrofolate reductase : A critical enzyme in nucleotide synthesis.

These interactions suggest potential applications in metabolic disorders and cancer therapy.

Biological Activity Overview

Pharmacological Applications : The compound has been investigated for various pharmacological activities, including:

  • Anticancer Activity : Preliminary studies have demonstrated that derivatives of acetamides, including this compound, exhibit cytotoxic effects against several human cancer cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer) .
  • Anticonvulsant Activity : Similar compounds have shown promise in treating epilepsy by modulating neuronal activity. For instance, related derivatives have been evaluated for their anticonvulsant properties using animal models .

Research Findings and Case Studies

Several studies have evaluated the biological activity of 2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide and its derivatives:

  • Cytotoxicity Studies :
    • A study assessed the cytotoxic activity of various acetamide derivatives against human cancer cell lines using the MTT assay. Results indicated that several compounds showed significant cytotoxic effects, suggesting that modifications to the acetamide structure can enhance anticancer activity .
  • Anticonvulsant Screening :
    • In an investigation focused on anticonvulsant activity, compounds were tested in models of epilepsy. The results highlighted that certain derivatives exhibited protective effects against seizures, indicating their potential as therapeutic agents for epilepsy .
  • Enzyme Inhibition Studies :
    • Research into the mechanism of action revealed that 2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide effectively inhibits key enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamideStructureSignificant anticancer activity
N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamideStructureModerate cytotoxicity
N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamideStructureNotable activity against multiple cancer cell lines

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